molecular formula C6H10O2S B14565129 Prop-2-en-1-yl 3-sulfanylpropanoate CAS No. 61551-80-2

Prop-2-en-1-yl 3-sulfanylpropanoate

Cat. No.: B14565129
CAS No.: 61551-80-2
M. Wt: 146.21 g/mol
InChI Key: XARAYAUMHDGVKE-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-sulfanylpropanoate is an organosulfur compound characterized by an allyl ester group (prop-2-en-1-yl) and a sulfanylpropanoate moiety. Its structure combines the reactivity of the allyl group with the sulfur-containing functional group, which may influence its physicochemical properties, stability, and applications. Potential applications may include roles in flavor/fragrance industries or pharmaceutical intermediates, given the prevalence of sulfur and allyl groups in such contexts .

Properties

CAS No.

61551-80-2

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

prop-2-enyl 3-sulfanylpropanoate

InChI

InChI=1S/C6H10O2S/c1-2-4-8-6(7)3-5-9/h2,9H,1,3-5H2

InChI Key

XARAYAUMHDGVKE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl 3-sulfanylpropanoate can be synthesized through a multi-step process involving the esterification of 3-sulfanylpropanoic acid with prop-2-en-1-ol. The reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-sulfanylpropanoate undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Prop-2-en-1-yl 3-hydroxypropanoate.

    Substitution: Various substituted allyl derivatives.

Scientific Research Applications

Prop-2-en-1-yl 3-sulfanylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s unique structure allows it to participate in various biochemical pathways, contributing to its diverse range of activities.

Comparison with Similar Compounds

(Prop-2-yn-1-ylsulfanyl)carbonitrile

  • Structure : Contains a prop-2-yn-1-yl (propargyl) group and a thiocyanate group.
  • Key Differences: The triple bond (yne) in the propargyl group increases reactivity compared to the allyl (ene) group in the target compound.
  • Hazards: Limited toxicological data; precautionary measures include avoiding inhalation and skin contact .

Sodium 2-Methylprop-2-ene-1-sulphonate

  • Structure : An ionic allyl sulfonate with a sodium counterion.
  • Key Differences: The sulfonate group (-SO₃⁻) enhances water solubility compared to the sulfanylpropanoate ester. Applications likely differ: sulphonates are common in detergents and surfactants, whereas esters like the target compound may have niche uses in organic synthesis or fragrances .

Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)

  • Structure : Allyl-substituted phenyl acetate.
  • Key Differences: The phenyl group contributes to aromaticity and volatility, influencing its use in fragrances. The target compound’s sulfanyl group may confer distinct odor characteristics (e.g., pungent or savory notes) compared to the spicy profile of chavicyl acetate .

3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Derivatives

  • Structure : Allyl-substituted thiazol-imine hydrochlorides.
  • Key Differences: The thiazole ring and imine group in these pharmaceuticals enable hydrogen bonding and receptor interactions, unlike the ester and sulfanyl groups in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Reactivity/Applications Hazards/Precautions
Prop-2-en-1-yl 3-sulfanylpropanoate C₆H₁₀O₂S Allyl ester, sulfanyl Flavor/fragrance intermediate? Unknown; handle with caution
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Propargyl, thiocyanate High reactivity (yne, -CN) Avoid inhalation/skin contact
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₅NaO₃S Allyl sulphonate, ionic Surfactants, detergents Data not available
Chavicyl Acetate C₁₇H₂₀O₂ Allyl phenyl acetate Fragrance (spicy odor) Not specified
3-(Prop-2-en-1-yl) thiazol-imine Varies Thiazole, imine, allyl Antihypertensive drugs Pharmacological screening needed

Research Findings and Implications

  • Reactivity: The allyl group in this compound may undergo addition or polymerization reactions, similar to other allyl derivatives .
  • Toxicity: Limited hazard data necessitate precautionary handling, akin to (Prop-2-yn-1-ylsulfanyl)carbonitrile .

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